molecular formula C16H16N4O3S B11589440 (5Z)-3-ethyl-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-ethyl-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11589440
M. Wt: 344.4 g/mol
InChI Key: MPWAXPYNDIIMCY-LUAWRHEFSA-N
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Description

(5Z)-3-ethyl-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core and a pyrido[1,2-a]pyrimidin-4-one moiety.

Preparation Methods

The synthesis of (5Z)-3-ethyl-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-ethyl-2,4-thiazolidinedione with 2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde under specific reaction conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(5Z)-3-ethyl-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

(5Z)-3-ethyl-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

(5Z)-3-ethyl-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with a similar keto-enol tautomerism.

    Diketene: Used in the industrial production of various chemicals, including ethyl acetoacetate.

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H16N4O3S/c1-3-17-13-10(9-11-15(22)19(4-2)16(23)24-11)14(21)20-8-6-5-7-12(20)18-13/h5-9,17H,3-4H2,1-2H3/b11-9-

InChI Key

MPWAXPYNDIIMCY-LUAWRHEFSA-N

Isomeric SMILES

CCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=O)S3)CC

Canonical SMILES

CCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=O)S3)CC

Origin of Product

United States

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